3-(Heptadecafluorooctyl)aniline
Overview
Description
Fluorinated aniline compounds, such as "3-(Heptadecafluorooctyl)aniline," are known for their unique chemical and physical properties due to the presence of fluorine atoms. These properties include high stability, resistance to degradation, and the ability to participate in various chemical reactions, making them valuable in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives often involves direct fluorination strategies or the use of fluorinated building blocks. For example, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leads to the formation of fluorinated oxindole derivatives, showcasing a method that could be adapted for the synthesis of complex fluorinated anilines (M. Ke, Q. Song, 2017).
Scientific Research Applications
Nonenzymatic Glucose Sensor : A study utilized poly(aniline) as an active sensing element in a nonenzymatic glucose sensor, exploiting the inductive effect of reactive substituents on its pH-dependent properties (Shoji & Freund, 2001).
Hydrogen Bonding Characteristics : Research on aniline highlighted its role as a hydrogen bond donor acid, which is relevant for understanding its interactions in various chemical environments (Stephenson & Fuchs, 1985).
Synthesis of 3,3-Difluoro-2-oxindole Derivatives : Copper/B2pin2-catalyzed difluoroacetylation of anilines has been used for efficient synthesis of these derivatives, with implications in synthesizing potent receptor antagonists (Ke & Song, 2017).
Aniline Degradation by Bacteria : Delftia sp. AN3, an extremely aniline-tolerant bacterial strain, can efficiently degrade aniline, offering potential benefits for wastewater treatment (Liu et al., 2002).
Hydroarylation of Alkenes : A catalyst effectively catalyzes hydroarylation of alkenes with aromatic amines, yielding aniline derivatives with high chemo- and regioselectivity (Zhu et al., 2018).
Synthesis of Phenyl-capped Aniline Heptamer : This compound was synthesized through an oxidative coupling reaction, showing distinct oxidative waves in cyclic voltammetry, different from polyaniline (Chen et al., 2005).
Effect of Fluoroalkyl Chain Length : The length of the fluoroalkyl chain significantly affects the stability of monomolecular films formed by azobenzene derivatives at the air/water interface (Yoshino et al., 1992).
Enhanced Oxidation in Water Treatment : The Fe(III)-S(IV) system significantly enhances aniline oxidation, potentially leading to cost-effective water treatment technologies (Yuan et al., 2019).
Domino Process for Synthesis : A versatile domino process for synthesizing substituted 3-aminomethylene-chromanones and 2-pyridones using aniline and tryptamine series under mild conditions (Pintiala et al., 2013).
Applications in Gas Sensors : Aniline reduced graphene oxide gas sensors have shown excellent NH3 detection properties and high sensitivity, making them promising for various sensing applications (Huang et al., 2013).
Safety And Hazards
The compound is classified as having acute toxicity, both through oral intake and inhalation . It can cause serious eye damage . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs (Liver) through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMUCAKAYUZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401167 | |
Record name | 3-(Heptadecafluorooctyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptadecafluorooctyl)aniline | |
CAS RN |
119489-67-7 | |
Record name | 3-(Heptadecafluorooctyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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